molecular formula C17H14F2N4OS2 B3706965 1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea

1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B3706965
M. Wt: 392.5 g/mol
InChI Key: SGLPTWCLFAKOPL-UHFFFAOYSA-N
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Description

1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with fluorobenzyl and fluorophenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carbon disulfide and an oxidizing agent.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the thiadiazole ring is treated with fluorobenzyl chloride and fluorophenyl isocyanate under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified thiadiazole derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of cancer, infectious diseases, and inflammatory conditions. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of enzymes involved in cell proliferation and survival, such as kinases and proteases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

    Modulate Receptors: The compound can bind to and modulate the activity of receptors on the cell surface, affecting signal transduction pathways and altering cellular responses.

    Interfere with DNA/RNA: It can interact with nucleic acids, inhibiting their replication and transcription, which is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.

    1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea: This derivative has a methylthio group instead of a fluorobenzyl group, which can influence its pharmacokinetic properties and target specificity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4OS2/c18-12-7-5-11(6-8-12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLPTWCLFAKOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea

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